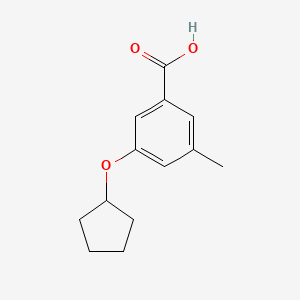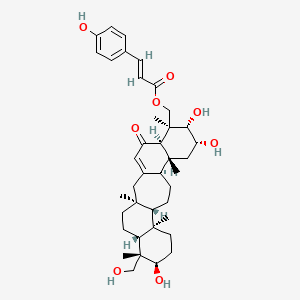
16-Oxolyclanitin-29-yl p-coumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-Oxolyclanitin-29-yl p-coumarate is a natural product with significant potential in the field of life sciences. It is known for its profound impact on various biological pathways, making it a valuable compound for scientific research . The molecular formula of this compound is C39H54O8, and it has a molecular weight of 650.84 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-Oxolyclanitin-29-yl p-coumarate typically involves the esterification of 16-Oxolyclanitin with p-coumaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced purification techniques such as column chromatography and recrystallization to obtain the compound in its pure form .
化学反应分析
Types of Reactions
16-Oxolyclanitin-29-yl p-coumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
科学研究应用
16-Oxolyclanitin-29-yl p-coumarate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological pathways and its potential as a therapeutic agent.
Medicine: Research focuses on its potential to inhibit enzymes and receptors involved in cancer and inflammatory diseases.
Industry: It is used in the development of new materials and products with specific properties
作用机制
The mechanism of action of 16-Oxolyclanitin-29-yl p-coumarate involves its interaction with specific molecular targets and pathways. It selectively inhibits enzymes and receptors that play a role in the progression of various diseases, including cancer and inflammatory conditions. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its therapeutic effects.
相似化合物的比较
16-Oxolyclanitin-29-yl p-coumarate is unique due to its specific structure and biological activity. Similar compounds include other triterpenoids and coumarate derivatives, such as:
Betulinic acid: Known for its anti-cancer properties.
Oleanolic acid: Used for its anti-inflammatory and hepatoprotective effects.
Ursolic acid: Studied for its anti-tumor and anti-inflammatory activities.
These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.
属性
分子式 |
C39H54O8 |
|---|---|
分子量 |
650.8 g/mol |
IUPAC 名称 |
[(1S,6R,7S,8S,9R,11R,12S,15S,16R,19R,20S,21R)-8,9,19-trihydroxy-20-(hydroxymethyl)-1,7,11,16,20-pentamethyl-5-oxo-7-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-enyl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H54O8/c1-35-16-14-30-36(2,17-15-31(44)38(30,4)21-40)29(35)12-11-26-24(19-35)18-27(42)33-37(26,3)20-28(43)34(46)39(33,5)22-47-32(45)13-8-23-6-9-25(41)10-7-23/h6-10,13,18,26,28-31,33-34,40-41,43-44,46H,11-12,14-17,19-22H2,1-5H3/b13-8+/t26-,28+,29-,30+,31+,33+,34+,35-,36+,37+,38+,39+/m0/s1 |
InChI 键 |
MRWGLEJAOZFVHP-WGJNRXGMSA-N |
手性 SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC(=O)[C@@H]5[C@@]4(C[C@H]([C@H]([C@]5(C)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C |
规范 SMILES |
CC12CCC3C(C1CCC4C(=CC(=O)C5C4(CC(C(C5(C)COC(=O)C=CC6=CC=C(C=C6)O)O)O)C)C2)(CCC(C3(C)CO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
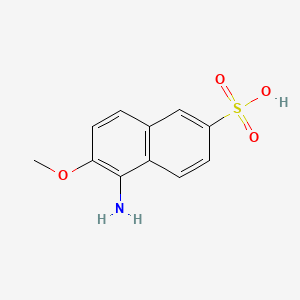
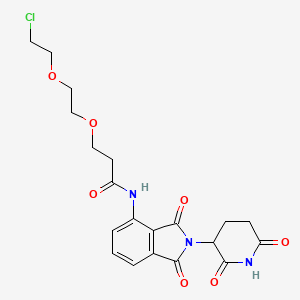
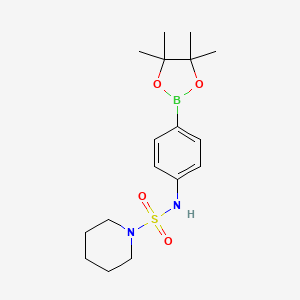
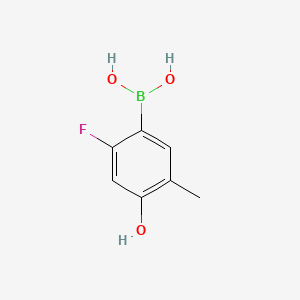

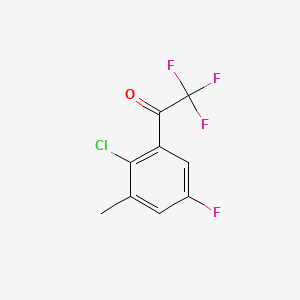
![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)

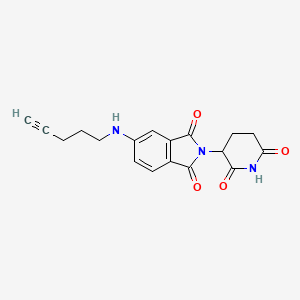
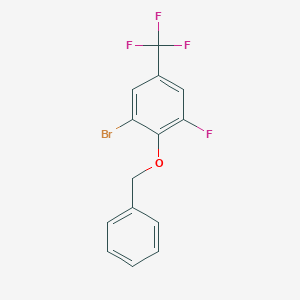
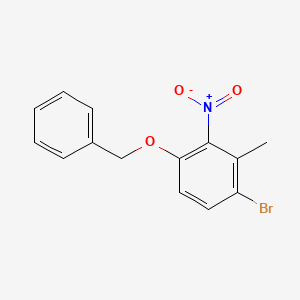
![Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide](/img/structure/B14763932.png)
